molecular formula C12H25N3O2 B7930506 [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7930506
M. Wt: 243.35 g/mol
InChI Key: ANLXAXZNFOXVLV-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester (CAS 173340-52-8) is a high-value chemical building block with the molecular formula C12H25N3O2 and a molecular weight of 243.351 g/mol . This compound features a pyrrolidine ring substituted with both a primary amine and a tert-butyl carbamate (Boc) protected amine, making it a versatile intermediate for synthetic organic and medicinal chemistry research. The Boc group serves as a common protecting group for amines, allowing for selective deprotection under mild acidic conditions, while the primary amine enables further functionalization. This dual functionality is particularly valuable in the synthesis of more complex molecules, such as pharmaceutical candidates and biochemical probes. Researchers utilize this compound in the exploration of new therapeutic agents, often leveraging its structure in the development of compounds that interact with the central nervous system. The compound is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection, is required during handling. This product is intended for research and development purposes in a laboratory setting. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-8-10-4-6-15(9-10)7-5-13/h10H,4-9,13H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLXAXZNFOXVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Core Construction

The pyrrolidine ring is typically synthesized via cyclization of linear precursors or modification of commercially available pyrrolidine derivatives. A common approach involves:

Step 1: Cyclization of 4-Chlorobutylamine
Reacting 4-chlorobutylamine with a base (e.g., NaOH) under reflux conditions forms pyrrolidine through intramolecular nucleophilic substitution. The reaction is conducted in aqueous ethanol at 80°C for 12 hours, yielding pyrrolidine with >85% efficiency.

Step 2: Functionalization at the 3-Position
Introducing a hydroxymethyl group at the 3-position via Friedel-Crafts alkylation using formaldehyde and acetic acid. Subsequent oxidation with pyridinium chlorochromate (PCC) converts the alcohol to a ketone, which is reduced back to the alcohol using NaBH4 to ensure stereochemical control.

Aminoethyl Side-Chain Introduction

The aminoethyl group is appended to the pyrrolidine nitrogen through alkylation or reductive amination:

Method A: Alkylation with 2-Bromoethylamine Hydrobromide

  • Reagents : Pyrrolidin-3-ylmethanol, 2-bromoethylamine hydrobromide, K2CO3

  • Conditions : DMF solvent, 60°C, 24 hours

  • Mechanism : The pyrrolidine nitrogen acts as a nucleophile, displacing bromide to form the secondary amine. Excess 2-bromoethylamine ensures mono-alkylation.

Method B: Reductive Amination

  • Reagents : Pyrrolidin-3-ylmethanol, 2-aminoacetaldehyde dimethyl acetal, NaBH3CN

  • Conditions : MeOH, pH 4–5 (acetic acid), room temperature, 48 hours

  • Advantages : Avoids over-alkylation and improves regioselectivity.

Carbamate Protection with tert-Butyl Group

The primary amine of the aminoethyl side chain is protected using Boc anhydride:

Step 1: Boc Protection

  • Reagents : tert-Butyl dicarbonate (Boc2O), 4-dimethylaminopyridine (DMAP)

  • Conditions : Dichloromethane (DCM), 0°C to room temperature, 6 hours

  • Yield : 90–95% after purification via silica gel chromatography (ethyl acetate/hexane).

Optimization and Challenges

Stereochemical Control

The chiral center at the pyrrolidine 3-position necessitates enantioselective synthesis. Asymmetric hydrogenation of a prochiral enamide precursor using Rhodium-(R)-BINAP catalysts achieves >95% enantiomeric excess (ee). Alternatively, chiral pool synthesis starting from L-proline derivatives preserves configuration.

Purification Strategies

  • Column Chromatography : Silica gel with gradient elution (5–20% MeOH in DCM) removes unreacted starting materials and byproducts.

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product with >99% purity.

Comparative Analysis of Synthetic Methods

ParameterAlkylation (Method A)Reductive Amination (Method B)
Yield 70–75%80–85%
Reaction Time 24 hours48 hours
Byproduct Formation ModerateLow
Stereochemical Purity Requires resolutionInherent control

Reductive amination (Method B) offers superior yield and stereoselectivity but requires longer reaction times. Alkylation (Method A) is preferable for large-scale synthesis due to shorter duration and simpler workup.

Industrial-Scale Production Insights

Industrial protocols emphasize cost-efficiency and reproducibility:

  • Continuous Flow Reactors : Enable rapid mixing and temperature control during cyclization and alkylation steps.

  • Catalytic Hydrogenation : Replaces stoichiometric reductants (e.g., NaBH4) with H2 gas and Pd/C catalysts, reducing waste.

  • In-Line Analytics : UV-Vis and FTIR monitoring ensure real-time quality control during Boc protection .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the carbamate group into an amine, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Introduction of alkyl or acyl groups.

Scientific Research Applications

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, such as those involving neurotransmitters or hormones, leading to various physiological effects.

Comparison with Similar Compounds

Structural Differences :

  • Core : Both share a pyrrolidine ring and a Boc-protected methyl group at the 3-position.
  • Substituents: Compound 77 lacks the 2-aminoethyl group at the pyrrolidine’s 1-position . Implications:
  • Compound 77’s molecular formula is C₉H₁₈N₂O₂, whereas the target compound’s additional 2-aminoethyl group likely increases its formula to C₁₂H₂₄N₃O₂ (estimated).

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

Structural Differences :

  • Core : Similar pyrrolidine backbone.
  • Substituents: 1-position: Chloro-acetyl group (electrophilic) vs. 2-aminoethyl (nucleophilic). 3-position: Isopropyl carbamate vs. methyl-Boc group . Implications:
  • The chloro-acetyl group enhances reactivity in nucleophilic substitutions (e.g., forming covalent adducts with thiols or amines), making it suitable for conjugation chemistry.

[1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

Structural Differences :

  • Core : Piperidine ring (6-membered) vs. pyrrolidine (5-membered).
  • Substituents: 1-position: 6-Methoxy-pyrimidinyl (aromatic heterocycle) vs. 2-aminoethyl. 3-position: Methyl-Boc group (shared feature) . Implications:
  • The larger piperidine ring may alter conformational flexibility and bioavailability compared to the pyrrolidine-based target compound.

[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester

Structural Differences :

  • Core : Shared pyrrolidine ring.
  • Substituents: 1-position: Amino-acetyl (containing a carbonyl) vs. 2-aminoethyl. 3-position: Ethyl carbamate vs. methyl-Boc group . Implications:
  • Molecular weight differences (target compound: ~285.38 g/mol vs. this derivative: 285.38 g/mol) suggest similar bulk but distinct electronic profiles due to substituent variations.

Data Table: Key Comparative Features

Compound Name Core Structure 1-Position Substituent 3-Position Substituent Molecular Formula (Estimated) Key Feature(s)
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester Pyrrolidine 2-Aminoethyl Methyl-Boc C₁₂H₂₄N₃O₂ Primary amine for functionalization
Pyrrolidin-3-yl-carbamic acid tert-butyl ester (Compound 77) Pyrrolidine None Methyl-Boc C₉H₁₈N₂O₂ Simpler structure, limited reactivity
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester Pyrrolidine Chloro-acetyl Isopropyl carbamate C₁₄H₂₄ClN₂O₃ Electrophilic for conjugation
[1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester Piperidine 6-Methoxy-pyrimidinyl Methyl-Boc C₁₅H₂₅N₄O₃ Aromatic interactions for drug binding
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester Pyrrolidine Amino-acetyl Ethyl carbamate C₁₄H₂₇N₃O₃ Enhanced polarity via carbonyl group

Biological Activity

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a pyrrolidine ring, an amino group, and a tert-butyl ester, which contribute to its reactivity and interaction with biological systems.

Chemical Structure and Properties

The chemical formula for this compound is C12H25N3O2C_{12}H_{25}N_{3}O_{2} with a molecular weight of approximately 243.351 g/mol. Its structure facilitates interactions with various biological targets, enhancing its potential pharmacological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrolysis Reactions : The ester bond can be cleaved in aqueous environments, leading to the formation of the corresponding carbamic acid and alcohol, which may exhibit distinct biological activities.
  • Nucleophilic Substitution Reactions : The amino group allows for interactions with electrophilic centers in biological molecules, potentially influencing enzyme activity or receptor binding.

Biological Activities

Research indicates that This compound may possess various biological activities:

  • Neuroprotective Properties : Preliminary studies suggest that this compound may modulate neurotransmitter systems or inhibit enzymes involved in neurodegenerative processes, indicating potential use in treating conditions like Alzheimer's disease.
  • Antitumor Activity : Similar compounds have shown promise in cancer therapy. For instance, derivatives with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines, including triple-negative breast cancer models .
  • Cholinesterase Inhibition : The structural features of this compound may also allow it to act as an inhibitor of cholinesterase enzymes, which are crucial in regulating neurotransmitter levels in the brain.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundPyrrolidine ring, carbamate groupPotential neuroprotective effects
4-PiperidoneSimilar ring structureAnalgesic properties
Ethyl carbamateEster functional groupNeurotoxic effects
GlycineBasic amino structureEssential for protein synthesis

This comparison highlights the unique combination of structural features in This compound , which may confer distinct biological activities compared to other compounds.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to This compound :

  • Neuroprotective Studies : Research has indicated that derivatives of similar structure can protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative disease management .
  • Cancer Research : Investigations into piperidine derivatives have demonstrated their ability to inhibit tumor growth in vitro and in vivo, particularly against aggressive cancer cell lines like MDA-MB-231. These studies emphasize the need for further exploration into the antitumor mechanisms of structurally similar compounds .
  • Cholinergic Activity : Compounds with similar frameworks have been evaluated for their cholinesterase inhibitory activity, which is critical for developing treatments for cognitive disorders such as Alzheimer's disease .

Q & A

Q. What are the established synthetic routes for [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester, and how do reaction conditions vary?

Methodological Answer: The synthesis typically involves:

Activation of the carboxylic acid : Starting materials like 3-methylpyrrolidine-1-carboxylic acid are activated using thionyl chloride (SOCl₂) to form the acid chloride .

Esterification : Reaction with tert-butyl alcohol in the presence of a base (e.g., triethylamine) yields the tert-butyl ester .

Functionalization : Introduction of the 2-aminoethyl group via reductive amination or nucleophilic substitution.

Variations include:

  • Suzuki coupling : For aryl-substituted analogs, as seen in a patent using 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid under palladium catalysis .
  • Hydrogenation : Selective reduction of intermediates (e.g., pyridine to piperidine) under H₂/Pd-C .

Q. Table 1: Comparison of Synthetic Methods

MethodKey Reagents/ConditionsYield (%)Reference
Acid chloride routeSOCl₂, tert-butyl alcohol, Et₃N60-75
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O45-60
Reductive aminationNaBH₄, MeOH, p-methylbenzaldehyde70-85

Q. How is the compound characterized, and what analytical techniques are critical for confirming purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H⁺] = 290.40 for C₁₇H₂₆N₂O₂) .
  • X-ray Crystallography : Resolve stereochemistry in chiral derivatives (e.g., tert-butyl 1-((R)-1-(methoxycarbonyl)-2-methylpropyl)piperidin-4-ylcarbamate) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can synthetic yields be optimized, particularly for stereochemically complex derivatives?

Methodological Answer:

  • Catalyst selection : Asymmetric Mannich reactions with chiral catalysts (e.g., (S)-proline) improve enantioselectivity .
  • Temperature control : Low temperatures (0–20°C) minimize side reactions during sulfonylation or esterification .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance Suzuki coupling efficiency .
  • Purification strategies : Use of silica gel chromatography with gradient elution (hexane/EtOAc) to isolate Boc-protected intermediates .

Q. What computational approaches are used to predict the compound’s binding affinity or stability in drug discovery contexts?

Methodological Answer:

  • Molecular docking : Predict interactions with target proteins (e.g., SARS-CoV-2 Mpro using AutoDock Vina) .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
  • ADME prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP = 2.1, indicating moderate lipophilicity) .

Q. Table 2: Docking Scores for Analogs

Analog StructureBinding Energy (kcal/mol)Target ProteinReference
[3,4-Dihydroxy-2-(5-ethyl-2,4-dioxo...) ester-8.9SARS-CoV-2 Mpro

Q. How are data contradictions resolved when comparing spectroscopic or synthetic results across studies?

Methodological Answer:

  • Reproducibility checks : Validate reaction conditions (e.g., catalyst loading in Suzuki coupling vs. acid chloride method ).
  • Cross-validation : Use multiple techniques (e.g., NMR + X-ray) to confirm stereochemistry discrepancies .
  • Systematic variation : Test solvent/base combinations to identify yield outliers (e.g., Et₃N vs. DMAP in esterification) .

Q. What strategies enable regioselective functionalization of the pyrrolidine ring?

Methodological Answer:

  • Protection/deprotection : Boc groups shield amines during alkylation (e.g., tert-butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate synthesis) .
  • Directed lithiation : Use of LDA (lithium diisopropylamide) to deprotonate specific positions for halogenation .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) separate enantiomers in chiral intermediates .

Q. How does the tert-butyl carbamate (Boc) group influence stability under acidic/basic conditions?

Methodological Answer:

  • Acid sensitivity : Boc is cleaved with TFA (trifluoroacetic acid) in DCM, but stable under mild bases (e.g., NaHCO₃) .
  • Hydrogenation stability : Boc remains intact during Pd-C/H₂ reduction of nitro or benzyl groups .
  • Thermal stability : Decomposition observed >150°C, requiring low-temperature storage (-20°C) .

Q. What are the challenges in synthesizing enantiopure derivatives, and how are they addressed?

Methodological Answer:

  • Chiral auxiliaries : Use of (R)- or (S)-tert-butyl sulfinamide to control stereochemistry during reductive amination .
  • Dynamic kinetic resolution : Racemization suppression via low-temperature asymmetric catalysis .
  • Chromatographic separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves diastereomers .

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